2,3'-Bicarbazole

Vue d'ensemble

Description

2,3’-Bicarbazole is a derivative of carbazole, an aromatic heterocyclic organic compound . It has a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring . The empirical formula is C24H16N2 and the molecular weight is 332.40 .

Synthesis Analysis

Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . The first significant work on the oxidation of carbazole was published by Branch and Tucker . Branch reported that when silver oxide was used as an oxidant, two products were obtained, one of them being 9,9′-bicarbazyl . As a result of coupling, two products are obtained: 3,3′-bicarbazyl, the main product, and 9,9′-bicarbazyl, the minor product .Applications De Recherche Scientifique

Optoelectronics and OLEDs

2,3'-Bicarbazole and its derivatives are significant in the field of optoelectronics, particularly in organic light-emitting diodes (OLEDs). For example, 9,9'-bicarbazole derivatives have been designed and prepared for use as host materials in green and red OLEDs, showing promise as efficient materials for OLEDs due to their good device performance (Liu et al., 2019). Additionally, 3,3′‐bicarbazole-based host materials have been investigated for high-efficiency blue phosphorescent OLEDs with extremely low driving voltage (Sasabe et al., 2012).

Energy Storage

Bicarbazole has been utilized as a monomer in designing crystalline porous covalent organic frameworks (COFs), which demonstrate ultrahigh-performance in energy storage (Feng et al., 2017). These frameworks exhibit large porosity and high accessibility of redox-active sites, leading to superior structural effects in energy storage applications.

Material Science

In material science, the synthesis and investigation of functionalized bicararbazole derivatives have shown substantial advancements. For instance, the study of conjugated carbazole dimers, including a large series of bicarbazoles, highlighted the impact of conjugation connectivity and π-conjugated spacers on the electronic, photophysical, and electrochemical properties of these materials (Kato et al., 2012). Additionally, N,N′-Bicarbazole has been identified as a versatile building block for the construction of conjugated microporous polymers, which exhibit excellent adsorption capacities for CO2 and organic dyes, indicating potential applications in water purification and treatment (Yuan et al., 2017).

Chemical Synthesis

In the realm of chemical synthesis, the oxidative coupling of carbazoles has been explored to achieve bicarbazole regioisomers, demonstrating a substituent-governed regioselectivity profile. This method highlights the strategic chemical preparation of bicarbazoles, underlining their importance in synthetic chemistry (Mallick et al., 2018).

Pharmaceutical Research

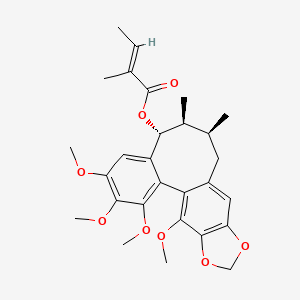

Prenylated bicarbazole alkaloids have shown notable anti-HIV activity. For example, clausanisumine, a prenylated bicarbazole alkaloid isolated from the fruits of Clausena anisum-olens, exhibited significant anti-HIV-1 reverse transcriptase effects, highlighting the potential of bicarbazole derivatives in the development of new anti-HIV drugs (Liu et al., 2021).

Propriétés

IUPAC Name |

2-(9H-carbazol-3-yl)-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c1-3-7-21-17(5-1)19-11-9-16(14-24(19)26-21)15-10-12-23-20(13-15)18-6-2-4-8-22(18)25-23/h1-14,25-26H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUOFHQPCBPIPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)NC6=CC=CC=C65 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11,12-Bis[N-(i-propyl)-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B3338529.png)

![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid](/img/structure/B3338540.png)

![4,4,5,5-Tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B3338621.png)